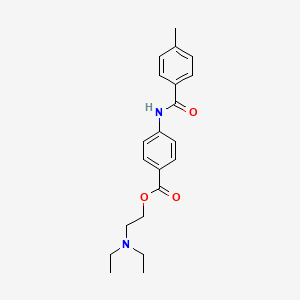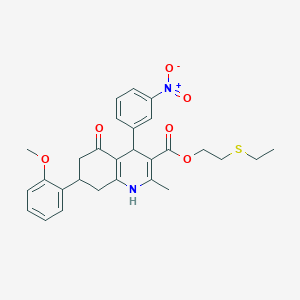
2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate is an organic compound with a molecular formula of C21H26N2O3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a diethylamino group, an ethyl chain, and a benzamido group attached to a benzoate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate typically involves the reaction of 4-(4-methylbenzamido)benzoic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or distillation to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-(4-methylbenzamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H26N2O3/c1-4-23(5-2)14-15-26-21(25)18-10-12-19(13-11-18)22-20(24)17-8-6-16(3)7-9-17/h6-13H,4-5,14-15H2,1-3H3,(H,22,24) |
InChI Key |
MVISHVPUQTWFAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,4-dimethylphenyl)amino]-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol](/img/structure/B15029040.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15029041.png)

![(2E)-1-(4-ethylphenyl)-3-[(2-hydroxy-5-methylphenyl)amino]prop-2-en-1-one](/img/structure/B15029044.png)
![(2Z)-6-benzyl-2-(3-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15029055.png)
![2-[(4-Fluorophenoxy)methyl]-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B15029058.png)
![methyl {4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B15029069.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl (3,4-dichlorophenoxy)acetate](/img/structure/B15029074.png)
![2-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]quinolin-8-ol](/img/structure/B15029085.png)
![Ethyl 4-({[2-(2,4,6-trifluorophenyl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B15029092.png)
![(2Z)-2-(hydroxyimino)-N-[3-(morpholin-4-yl)propyl]-2-phenylethanamide](/img/structure/B15029103.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15029108.png)
![4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)tetrahydropyrimidin-1(2H)-yl}ethylidene]benzenesulfonamide](/img/structure/B15029109.png)
![N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide](/img/structure/B15029112.png)
